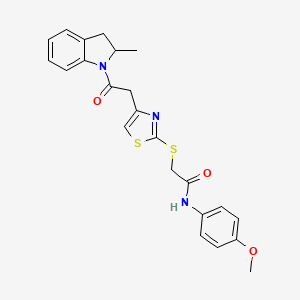

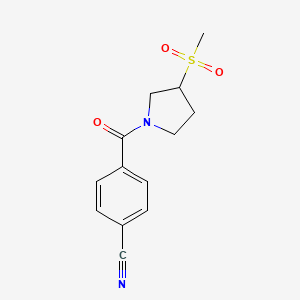

![molecular formula C16H17N3O2S3 B2730863 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2097897-66-8](/img/structure/B2730863.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2’-Bithiophene is an organic compound that is often used in laboratory chemicals . It is a colorless solid, although commercial samples are often greenish .

Synthesis Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene can be polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .Molecular Structure Analysis

The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV .Chemical Reactions Analysis

The compound is typically prepared by cross-coupling starting from 2-halothiophenes .Physical and Chemical Properties Analysis

Physical properties include color, density, hardness, and others . The compound is a colorless solid, although commercial samples are often greenish .Wissenschaftliche Forschungsanwendungen

Synthesis and Electrochemical Properties

Researchers have explored the synthesis of compounds containing bithiophene and thiadiazole units, demonstrating their significant electrochemical and spectroscopic properties. A study by Kostyuchenko et al. (2019) synthesized bis([2,2'-bithiophen]-5-yl)-substituted oligothiadiazoles, revealing that these compounds exhibit tunable redox properties with electron affinities and ionization potentials suitable for n-type organic semiconductors. Their emission spectra could be adjusted across a broad range, making them interesting for applications in organic electronics (Kostyuchenko et al., 2019).

Anticancer Potential

Another study focused on the anticancer evaluation of N-substituted benzamide derivatives containing the thiadiazole scaffold. These compounds were synthesized and tested against various human cancer cell lines, showing promising anticancer activities. The study emphasizes the potential of thiadiazole and benzamide-containing compounds as anticancer agents, highlighting their synthesis and biological evaluation (Tiwari et al., 2017).

Antimicrobial Agents

Compounds with the thiadiazole core have also been evaluated for their antimicrobial potential. A study synthesized formazans from a Mannich base of a thiadiazole derivative, showing moderate antimicrobial activity against various bacterial and fungal strains. This research contributes to the understanding of thiadiazole derivatives as potential antimicrobial agents (Sah et al., 2014).

Photovoltaic Applications

The incorporation of thiadiazole and bithiophene units into conjugated polymers has been investigated for photovoltaic applications. Zhu et al. (2007) designed and synthesized conjugated polymers with alternating electron-donating and electron-accepting units, demonstrating how these materials can serve as effective light-harvesting materials in organic photovoltaic devices. Their work shows the potential of such polymers to achieve high short-circuit current and open-circuit voltage in solar cells (Zhu et al., 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S3/c1-2-4-10-15(24-19-18-10)16(21)17-9-11(20)12-6-7-14(23-12)13-5-3-8-22-13/h3,5-8,11,20H,2,4,9H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSBMUXGBDPMSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2730780.png)

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B2730784.png)

![(E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2730791.png)

![5-Bromooxazolo[4,5-b]pyridine](/img/structure/B2730792.png)

![2-[4-(Butane-1-sulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol](/img/structure/B2730794.png)

![4-[1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine](/img/structure/B2730797.png)

![3-Benzyl-8-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2730798.png)

![Oxiran-2-yl-[2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B2730803.png)